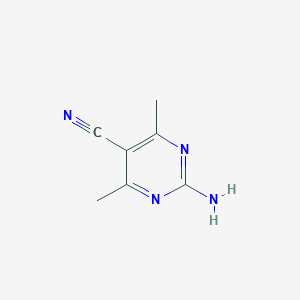

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Overview

Description

“2-Amino-4,6-dimethylpyrimidine-5-carbonitrile” is a chemical compound . It is a structurally simple and highly selective A1 AR ligand . The compound is used in the synthesis of a large collection of 2-amino-4,6-disubstituted-pyrimidine derivatives .

Synthesis Analysis

The compound can be synthesized through a reliable and efficient three-component reaction . In one study, a novel organic single crystal of 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) was grown using the slow evaporation solution technique .

Molecular Structure Analysis

The structure of the compound was solved by SHELXS and SHELXL programs using the direct method . The Hirshfeld surfaces were used to examine the picture representation of various molecular crystal interconnects and 2D fingerprints of the present system .

Chemical Reactions Analysis

The compound is part of a library built through a reliable and efficient three-component reaction . This process allows for the comprehensive exploration of the chemical space and the identification of the most prominent features of the structure–activity and structure–selectivity relationships around this scaffold .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.17 . It appears as white to cream to pale yellow crystals or powder or crystalline powder . Its melting point is 151-153 °C (lit.) .

Scientific Research Applications

Pharmaceutical Research

This compound is actively researched for its potential in pharmaceutical applications. Its structure is conducive to forming the basis of novel drugs due to its aromatic heterocyclic core, which is a common feature in many pharmaceuticals. For instance, it has been studied for its antibiotic properties, where its efficacy against various bacterial strains is analyzed .

Material Science

In material science, 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is used to synthesize new organic compounds with potential applications in electronics and photonics. Its ability to form crystalline structures makes it valuable for exploring new types of organic semiconductors .

Computational Chemistry

The compound’s molecular structure is of interest in computational chemistry for quantum chemical calculations. Researchers use it to model interactions and predict properties of new compounds. It’s also used in Quantitative Structure-Activity Relationship (QSAR) studies to understand how structural changes can affect biological activity .

Mechanism of Action

Target of Action

The primary target of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is the A1 adenosine receptor (A1 AR) . This receptor is a part of the adenosine receptor group, which plays critical roles in the regulation of various physiological processes such as cardiac muscle function, neuronal function, pain, and sleep .

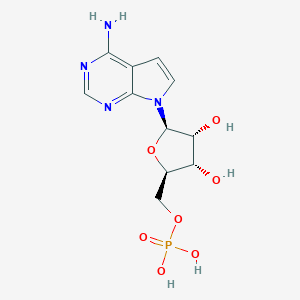

Mode of Action

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile acts as an antagonist of the A1 AR . It binds to the receptor, blocking its activation by adenosine, a naturally occurring nucleoside in the body. This blockage inhibits the canonical cyclic adenosine monophosphate pathway .

Biochemical Pathways

The compound’s action on the A1 AR affects the adenosinergic signaling pathways . By acting as an antagonist, it prevents the activation of these pathways by adenosine, thereby modulating the physiological processes regulated by these pathways .

Result of Action

The molecular and cellular effects of 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile’s action primarily involve the modulation of adenosinergic signaling pathways . By acting as an antagonist of the A1 AR, it can potentially influence a wide range of physiological processes regulated by these pathways .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGZOXLMUQBFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550021 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

CAS RN |

16341-54-1 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)